Scientific Field: Environmental Science
Summary of Application: TiO2 and TiO2 films modified with Ag (Ag/TiO2) were prepared via the DC magnetron sputtering method for use in the photocatalytic degradation of Methyl Orange in Na2SO4 Solution.
Methods of Application: The degree of modification was controlled via the sputtering power and time of Ag.
Scientific Field: Material Science
Summary of Application: The structural factors such as crystal structure, particle size distribution and impurity content of hydrated TiO2 had great effects on the structures and pigment properties of the rutile TiO2.
Methods of Application: The rutile TiO2 white pigment was prepared via the Short Sulfate Process from low concentration industrial TiOSO4 solution.
Scientific Field: Various
Summary of Application: TiO2 has uses in environmental remediation, photocatalic materials, rechargeable lithium-ion batteries, thin films, energy storage, semiconductors, and much more.
Methods of Application: The specific methods of application would depend on the specific use case.
Results or Outcomes: The outcomes would also depend on the specific use case.
Iron titanium trioxide, commonly referred to as iron(III) titanium oxide or ilmenite, is an inorganic compound with the formula . It is a significant mineral that occurs naturally and is primarily composed of iron and titanium oxides. This compound is notable for its unique properties, including its semiconducting behavior and photocatalytic activity, which make it valuable in various industrial and environmental applications. Iron titanium trioxide is often found in the form of black to dark brown crystals and is used as a source of titanium dioxide in the production of titanium metal and other titanium compounds.
The biological activity of iron titanium trioxide is primarily linked to its photocatalytic properties. It has been studied for its potential use in environmental remediation, particularly in the degradation of harmful organic compounds and pathogens in water. Its ability to generate reactive oxygen species under UV light enhances its effectiveness as a disinfectant and pollutant degrader. Additionally, research indicates that nanoparticles of iron titanium oxide may have implications for biomedical applications due to their biocompatibility and potential for drug delivery systems .
Iron titanium trioxide can be synthesized through various methods:
Iron titanium trioxide has a wide range of applications across various fields:
Studies on the interactions of iron titanium trioxide with other compounds reveal its potential role as an oxygen carrier in chemical looping processes. The compound's ability to undergo oxidation and reduction cycles enhances its reactivity and stability during these processes. Research indicates that the morphology of iron titanium oxide changes during redox cycles, affecting ion diffusion and enhancing its catalytic properties . Furthermore, investigations into its interactions with biological molecules suggest that it may influence biochemical pathways related to iron cycling in ecosystems .
Iron titanium trioxide shares similarities with several other compounds, each possessing unique properties:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Iron(III) oxide | Known for magnetic properties; used in pigments and catalysis. | |
Titanium dioxide | Widely used as a photocatalyst; effective UV absorber. | |
Iron(III) titanate | Similar stoichiometry but different properties; used in ceramics. |
Iron titanium trioxide is unique due to its combined properties derived from both iron and titanium oxides. This results in enhanced photocatalytic activity and stability compared to individual components, making it particularly valuable for environmental applications . Its ability to function effectively under various conditions further distinguishes it from similar compounds.
Coprecipitation remains a widely adopted technique for synthesizing FeTiO₃ nanoparticles due to its cost-effectiveness and scalability. In a typical procedure, equimolar solutions of iron and titanium precursors (e.g., Fe(NO₃)₃ and TiCl₄) are mixed under alkaline conditions to form an amorphous precipitate. Subsequent annealing at temperatures between 600–800°C in air or inert atmospheres yields crystalline FeTiO₃ [1] [3]. For instance, Sharma et al. demonstrated that annealing amorphous FeTiO₃ in air at 700°C produces single-phase ilmenite with an average crystallite size of 25 nm [3]. The choice of annealing atmosphere critically influences magnetic properties: inert environments (e.g., argon) suppress oxidation, preserving the Fe²⁺/Ti⁴⁺ oxidation states, while air annealing introduces partial Fe³⁺ formation, altering magnetic behavior [1] [5].
Digestion of natural or synthetic ilmenite in acidic media enables the extraction of titanium and iron for subsequent re-precipitation. Hydrochloric acid (HCl) digestion at elevated temperatures (60–90°C) achieves ~90% extraction efficiency for both metals when using a 2:1 HCl-to-FeTiO₃ mass ratio [2]. Kinetic studies reveal that the shrinking sphere model accurately describes the leaching process, with reaction rates following fourth-order dependence on HCl concentration [2]. Control over hydrolysis during digestion is essential to prevent premature Ti precipitation; this is achieved by optimizing temperature (≤90°C), acid concentration (≥32% w/w), and reaction time (≤4 hours) [2].
The citrate gel method leverages metal-citrate complexes to achieve homogeneous mixing at the molecular level. A stoichiometric mixture of Fe(NO₃)₃·9H₂O and Ti(OCH₂CH₃)₄ is dissolved in citric acid, followed by gelation at 80–100°C and calcination at 600°C [3]. This approach yields FeTiO₃ nanoparticles with a narrow size distribution (20–30 nm) and high phase purity, as confirmed by XRD and FT-IR analyses [3]. The exothermic decomposition of citrate precursors during calcination promotes crystallization, while the chelating action of citric acid minimizes agglomeration [3].
Hydrothermal synthesis facilitates the growth of mesoporous FeTiO₃ structures under controlled pressure and temperature. Using tetradecyltrimethylammonium bromide (TTAB) as a structure-directing agent, Lande et al. synthesized mesoporous FeTiO₃ with a pore size of 7.5 nm and a surface area of 65 m²/g [4]. Reaction conditions (180°C, 24 hours) promote the formation of hexagonal FeTiO₃, while TTAB removal creates interconnected mesopores [4]. This method enhances photocatalytic activity, as evidenced by 96% degradation of rhodamine B under solar irradiation [4].
High-energy ball milling induces lattice compression and phase transformations in FeTiO₃. Using a super-high-energy mill (420 G collision energy), Naylor et al. compressed ilmenite’s trigonal lattice by 1.8%, shifting the oxidation state from Fe²⁺Ti⁴⁺ to Fe³⁺Ti³⁺ [5]. This charge transfer generates ferromagnetic behavior, with saturation magnetization reaching 0.5 emu/g [5]. Prolonged milling (>20 hours) risks introducing metallic iron impurities, necessitating strict atmosphere control (e.g., argon) [5].
Ionic liquids (ILs) such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and templates in solvothermal synthesis. ILs enhance reactant solubility and stabilize intermediate phases, enabling low-temperature crystallization (150–200°C) of FeTiO₃ [4]. The high polarity of ILs also moderates particle growth, yielding nanoparticles <50 nm with uniform morphology [4].
Solvent choice critically impacts reaction kinetics and product morphology. Polar aprotic solvents (e.g., dimethylformamide) favor slow nucleation, producing well-defined crystals, while water-ethanol mixtures accelerate reaction rates but increase agglomeration [4]. Optimal solvent systems balance dielectric constant (ε ≥ 30) and boiling point (≥150°C) to ensure homogeneous heating and controlled particle growth [4].
Wet chemical synthesis proceeds via hydrolysis-condensation reactions. For example, in the sol-gel process, Fe³⁺ and Ti⁴⁺ ions hydrolyze in acidic media to form Fe–O–Ti linkages, followed by polycondensation into a gel network [3]. FT-IR studies confirm Ti–O bond formation at 500 cm⁻¹ and Fe–O vibrations at 680 cm⁻¹, indicating crystallization upon calcination [3].
Key parameters include pH (2–4), precursor concentration (0.1–0.5 M), and aging time (12–48 hours). Lower pH (<2) accelerates hydrolysis but destabilizes colloids, while higher pH (>5) induces rapid precipitation of metal hydroxides [3] [4]. Aging the gel at 60°C for 24 hours enhances cross-linking, reducing crack formation during drying [3].
Thermogravimetric analysis (TGA) reveals three weight-loss stages: (1) dehydration (<250°C), (2) dehydroxylation (250–400°C), and (3) crystallization (>500°C) [3]. Calcination at 600°C produces pure hexagonal FeTiO₃, whereas temperatures <500°C yield mixed Fe₂O₃–TiO₂ phases [3] [5].
Annealing under reducing atmospheres (H₂/N₂) preserves Fe²⁺, while oxidizing conditions (air) convert Fe²⁺ to Fe³⁺, forming Fe₂O₃–TiO₂ composites [1] [5]. For phase-pure FeTiO₃, inert atmospheres (argon) are preferred, with oxygen partial pressures <10⁻³ atm [1] [5].
Iron titanium trioxide (FeTiO3) adopts the trigonal crystal system with space group R-3 (No. 148) [1] [2]. This crystal system is characterized by three equal a-axes forming angles of 120° between them, with a unique c-axis perpendicular to the a-axes [1] [3]. The trigonal symmetry of FeTiO3 is fundamentally derived from the ordered arrangement of iron and titanium cations within the hexagonal close-packed oxygen framework [1] [4].
The trigonal crystal system in FeTiO3 exhibits specific geometric relationships that distinguish it from other crystal systems. The unit cell parameters demonstrate the characteristic c/a ratio of 2.768, which is significantly larger than unity, indicating pronounced anisotropy along the c-axis [3] [5]. This anisotropy is a direct consequence of the layered structure where iron and titanium cations alternate in distinct planes perpendicular to the c-axis [1] [4].
The trigonal distortion in FeTiO3 results from the face-sharing arrangement of [FeO6] and [TiO6] octahedra along the c-axis [1] [4]. The shared octahedral faces create a strong Coulomb repulsion between the Fe2+ and Ti4+ cations, leading to their displacement from the ideal octahedral centers [4]. This displacement manifests as a trigonal distortion where the metal atoms form puckered atomic planes rather than flat layers [4].
The space group R-3 (No. 148) represents the centrosymmetric trigonal symmetry of FeTiO3 [1] [2]. This space group is characterized by a three-fold rotation axis along the c-direction combined with an inversion center [1] [6]. The rhombohedral lattice (R) indicates that the primitive cell contains lattice points at the corners and at positions (2/3, 1/3, 1/3) and (1/3, 2/3, 2/3) relative to the corner positions [1] [3].
Within the R-3 space group, the atomic positions are constrained by the symmetry elements. The iron and titanium cations occupy special positions along the three-fold axis at (0,0,z1) and (0,0,z2), respectively [1] [6]. The oxygen anions are located at general positions (x,y,z) with multiple symmetry-equivalent sites [1] [3]. This arrangement ensures that the Fe-Ti-vacant-Ti-Fe sequence is maintained along the c-axis while preserving the overall trigonal symmetry [1] [4].
The space group R-3 allows for the coexistence of both ordered cation arrangements and structural flexibility. The ordered nature distinguishes FeTiO3 from α-Al2O3 (corundum), which has a disordered cation distribution despite sharing a similar oxygen framework [7]. The symmetry operations of R-3 generate six formula units per unit cell (Z=6), which is consistent with the layered structure where each layer contains two formula units [1] [3].
The unit cell parameters of FeTiO3 under standard conditions are a = 5.0884 Å and c = 14.0855 Å, resulting in a unit cell volume of 315.839 ų [1] [3]. These parameters reflect the anisotropic nature of the structure, with the c-axis being approximately 2.77 times longer than the a-axis [3] [5]. The hexagonal setting of the rhombohedral structure is commonly used for crystallographic descriptions, facilitating comparison with related compounds [1] [3].
The bond distances within FeTiO3 reveal significant information about the electronic structure and bonding characteristics. The average Fe2+-O bond distance is 2.16 Å, while the average Ti4+-O bond distance is 1.99 Å [5] [8]. These values are consistent with the ionic radii of Fe2+ (0.74 Å) and Ti4+ (0.68 Å) in octahedral coordination [5]. The shorter Ti-O bonds reflect the higher charge density of the Ti4+ cations compared to Fe2+ [5].
The Fe-Ti interatomic distance of 2.942 Å represents one of the most critical structural parameters in FeTiO3 [4] [5]. This relatively short distance between face-sharing octahedra creates strong electrostatic repulsion and electronic interactions [4]. The Fe-Ti distance is significantly shorter than the sum of the ionic radii, indicating substantial overlap between the outer electron shells of the two cations [4]. This overlap facilitates electronic interactions, including potential charge transfer mechanisms and magnetic exchange coupling [4].
Within the octahedral coordination environments, the oxygen-oxygen distances vary depending on their structural role. The O-O distances within Fe octahedra range from 2.86 to 3.02 Å, while those within Ti octahedra range from 2.72 to 2.89 Å [5]. The O-O distances across the shared faces between Fe and Ti octahedra range from 2.75 to 2.85 Å [5]. These variations reflect the different degrees of octahedral distortion experienced by the two cation types [5].
The structural relationship between FeTiO3 and corundum (α-Al2O3) is fundamental to understanding the crystallographic nature of iron titanium trioxide. Both structures are built upon a hexagonal close-packed array of oxygen anions with two-thirds of the octahedral sites occupied by metal cations [7] [9]. The corundum structure serves as the parent structure from which the ilmenite structure is derived through ordered cation substitution [7] [9].
In corundum, all octahedral sites are occupied by Al3+ cations in a disordered arrangement, resulting in the space group R-3c [7] [10]. The transformation from corundum to ilmenite structure occurs through the ordered replacement of Al3+ cations with alternating layers of Fe2+ and Ti4+ cations [7] [9]. This ordering process reduces the symmetry from R-3c to R-3, eliminating the c-glide plane that is present in corundum [7] [6].
The oxygen framework in both structures maintains the same hexagonal close-packed arrangement, but the metal-oxygen bond lengths differ significantly due to the different cation sizes and charges [7] [9]. The corundum structure has Al-O bond distances of approximately 1.97 Å, intermediate between the Fe-O and Ti-O distances in FeTiO3 [7]. This intermediate bonding distance reflects the charge and size of Al3+ cations compared to the Fe2+ and Ti4+ cations in ilmenite [7].
The structural similarity between corundum and ilmenite extends to their physical properties, including hardness and thermal stability [7] [9]. However, the presence of two different cation types in ilmenite introduces additional complexity in terms of electronic structure, magnetic properties, and potential for charge transfer processes [7]. The ordered cation arrangement in ilmenite creates distinct electronic environments that are absent in the homogeneous corundum structure [7].
The cation ordering in FeTiO3 follows a specific pattern where Fe2+ and Ti4+ cations alternate in distinct layers perpendicular to the c-axis [1] [4]. This alternating arrangement can be described as Fe-Ti-vacant-Ti-Fe-vacant along the rhombohedral c-axis [1] [4]. The vacant sites correspond to the unoccupied octahedral positions in the hexagonal close-packed oxygen array [1] [4].
The driving force for this alternating layer structure is the minimization of electrostatic repulsion between the highly charged cations [4]. The arrangement ensures that like charges are separated by maximum distances while maintaining the overall charge neutrality of the structure [4]. The Fe2+ cations, with their lower charge density, can accommodate closer proximity to the Ti4+ cations than would be possible if similar charges were adjacent [4].
The alternating layer structure creates two distinct crystallographic environments for the metal cations. The Fe2+ cations occupy positions at fractional coordinates (0,0,0) and (0,0,0.5), while Ti4+ cations occupy positions at approximately (0,0,0.146) and (0,0,0.354) [1] [4]. These positions reflect the displacement of cations from ideal octahedral centers due to the Coulomb repulsion between face-sharing octahedra [4].
The layer structure also influences the magnetic properties of FeTiO3. The Fe2+ cations within each layer are coupled ferromagnetically through superexchange interactions via bridging oxygen anions [4]. However, the Fe2+ cations in adjacent layers are coupled antiferromagnetically, resulting in the overall antiferromagnetic behavior observed below the Néel temperature of 58 K [4]. The Ti4+ cations, being diamagnetic (d0 configuration), do not contribute directly to the magnetic interactions but serve as spacers between the magnetic Fe layers [4].
The cation distribution in doped FeTiO3 systems becomes more complex due to the introduction of foreign cations with different sizes, charges, and electronic configurations. Doping can occur through substitution at either the Fe2+ sites or the Ti4+ sites, or through the creation of interstitial defects [11] [12]. The specific substitution mechanism depends on the size and charge compatibility of the dopant cations [11] [12].
When Fe2+ sites are substituted, the dopant cations must maintain charge neutrality and structural compatibility. For example, Mg2+ substitution for Fe2+ is favored due to similar ionic radii and charges, resulting in minimal structural distortion [11]. In contrast, trivalent cations like Cr3+ or Al3+ require charge compensation mechanisms, such as the creation of cation vacancies or the oxidation of Fe2+ to Fe3+ [11] [12].
Ti4+ site substitution presents different challenges due to the high charge of the Ti4+ cations. Substitution with lower-valence cations like Al3+ or Cr3+ requires charge compensation through mechanisms such as Fe2+ oxidation or the creation of oxygen vacancies [11] [12]. The charge compensation mechanism significantly influences the electronic and magnetic properties of the doped material [11] [12].
The cation distribution in doped systems also depends on the synthesis conditions, including temperature, oxygen partial pressure, and cooling rate [11] [12]. High-temperature treatments can promote cation diffusion and equilibration, leading to more homogeneous distributions [11]. However, rapid cooling or low-temperature synthesis can result in kinetically trapped, non-equilibrium cation distributions [11] [12].
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